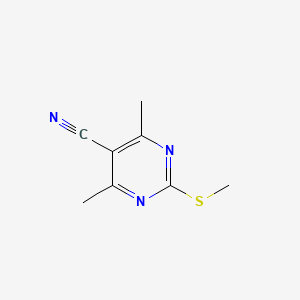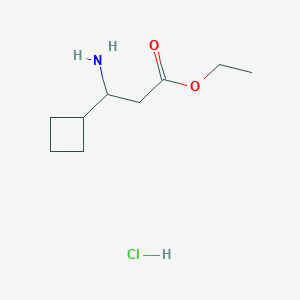
Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a hydrochloride salt form of ethyl 3-amino-3-cyclobutylpropanoate, which is an ester derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride typically involves the esterification of 3-amino-3-cyclobutylpropanoic acid with ethanol in the presence of a suitable acid catalyst, followed by the conversion to its hydrochloride salt. The reaction conditions often include:
Esterification: Using a strong acid catalyst like sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions to ensure complete conversion.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
科学的研究の応用
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-3-ethoxypropanoate hydrochloride
- Ethyl 3-amino-3-methylpropanoate hydrochloride
- Ethyl 3-amino-3-phenylpropanoate hydrochloride
Uniqueness
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
ethyl 3-amino-3-cyclobutylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8(10)7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H |
InChIキー |
NTHLKAAYOPBNQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1CCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
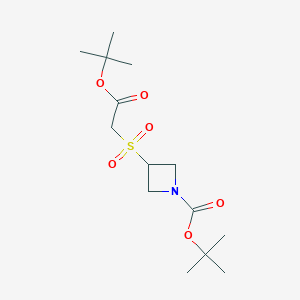

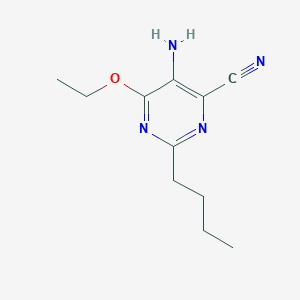
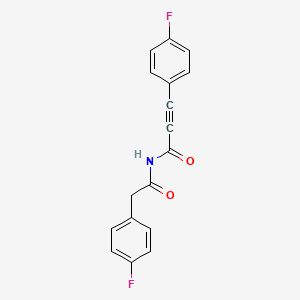
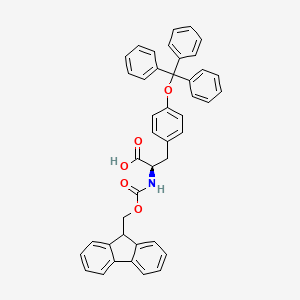
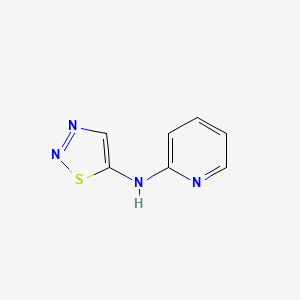
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)
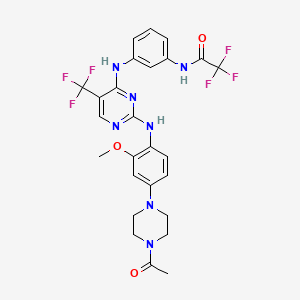
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
